molecular formula C8H7Cl2NO2 B1391508 Ethyl 2,3-dichloroisonicotinate CAS No. 1092353-03-1

Ethyl 2,3-dichloroisonicotinate

Cat. No.: B1391508
CAS No.: 1092353-03-1
M. Wt: 220.05 g/mol
InChI Key: YOOGHVYYXXTYTN-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloroisonicotinate is a chemical compound with the formula C8H7Cl2NO2 . It is used for research purposes .


Synthesis Analysis

A general procedure for the synthesis of a similar compound, 3-chloro-2-methylisonicotinic acid ethyl ester, involves a mixture of 2,3-dichloroisonicotinic acid ethyl ester (3.15 mmol), K2CO3 (4.73 mmol), and trimethylboroxine (3.15 mmol) in 4 mL dioxane .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.05 g/mol . The exact physical properties such as boiling point are not specified .

Scientific Research Applications

1. Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, a similar compound to Ethyl 2,3-dichloroisonicotinate, has been utilized in the synthesis of highly functionalized tetrahydropyridines. This synthesis involves a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Xue-Feng Zhu et al., 2003).

2. Preparation of Pyrano[2,3-b]pyridine Derivatives

Ethyl 2-methyl-4-oxopyrano[2,3-b]pyridine-3-carboxylates, closely related to this compound, were prepared by reacting 2-chloronicotinoyl chloride with acetyl or benzoyl acetate. These compounds underwent nucleophilic rearrangement with hydrazines, yielding pyrazolo[5′,4′:4,5]‐ and pyrazolo‐[3′,4′:4,5]pyrano[2,3‐b]pyridine derivatives (F. Melani et al., 1988).

3. Study of β-Agostic Interaction in Palladium Complexes

A study on the β-agostic interaction in a palladium complex, involving an ethyl cation similar to this compound, provided insights into the energetics of chain walking, crucial for understanding unusual polyolefin microstructures in olefin polymerization catalysts (Leigh Huff Shultz and M. Brookhart, 2001).

4. Synthesis of (±)-Disparlure

The reaction titled 'Base-Catalyzed Condensation of Ethyl α,α-Dichloroacetoacetate with Aldehydes' led to the synthesis of ethyl 2-chloro-2,3-epoxyalkanoates, which were utilized in the synthesis of (±)-disparlure, a pheromone of the gypsy moth (S. Tsuboi et al., 1987).

5. Synthesis of Schiff and Mannich Bases of Isatin Derivatives

Ethyl imidate hydrochlorides, similar to this compound, were used in the synthesis of Schiff and Mannich bases of isatin derivatives, demonstrating the compound's versatility in heterocyclic chemistry (O. Bekircan & H. Bektaş, 2008).

6. Study of Polymorphism in Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally similar to this compound, was studied for its polymorphic forms, showcasing the importance of such studies in pharmaceutical analysis (F. Vogt et al., 2013).

Safety and Hazards

Ethyl 2,3-dichloroisonicotinate is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 2,3-dichloroisonicotinate is primarily used for research purposes . As such, its future directions would likely involve its continued use in various research contexts.

Properties

IUPAC Name

ethyl 2,3-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOGHVYYXXTYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673269
Record name Ethyl 2,3-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092353-03-1
Record name Ethyl 2,3-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,3-dichloropyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloroisonicotinic acid (5.62 mmol) in 15 mL DMF were added NaH (7.31 mmol) followed by iodoethane (6.75 mmol) at 0° C. The cooling bath was removed and the mixture was stirred at RT overnight. The reaction was quenched with sat. aq. NaHCO3 solution and extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using Hept/EtOAc (6/4) gives the desired product as yellow oil;
Quantity
5.62 mmol
Type
reactant
Reaction Step One
Name
Quantity
7.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.75 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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